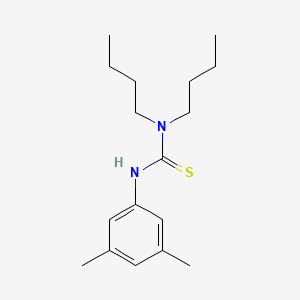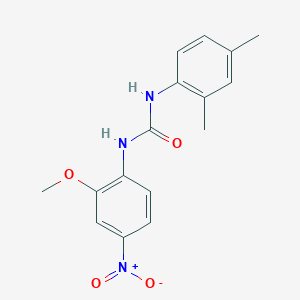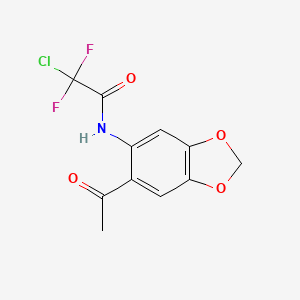
N,N-dibutyl-N'-(3,5-dimethylphenyl)thiourea
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiourea derivatives often involves the reaction of isothiocyanates with amines. For example, N-4-(bromobutanoyl)-N’-(o-, m- and p-tolyl)thioureas were synthesized by reacting 4-bromobutanoylisothiocyanate with p-, m-, and o-toludine, showcasing a typical approach for synthesizing N-substituted thioureas (Abosadiya et al., 2015).
Molecular Structure Analysis
Thiourea derivatives exhibit interesting molecular structures. For instance, 1,3-Diisobutyl thiourea was characterized by single-crystal X-ray diffraction, revealing a monoclinic structure with intermolecular hydrogen bonding stabilizing the crystal packing (Altaf et al., 2015). This highlights the common structural motifs in thiourea derivatives, such as hydrogen bonding and specific geometric arrangements.
Chemical Reactions and Properties
Thioureas participate in various chemical reactions, including cycloadditions and substitution reactions. A notable reaction is the [3+2] cycloaddition with donor-acceptor cyclopropanes, offering an efficient route to diverse 2-amino-4,5-dihydrothiophenes. This reaction demonstrates the utility of thioureas in synthesizing heterocyclic compounds (Xie et al., 2019).
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Sensing Applications
- Thiourea Derivatives as Enzyme Inhibitors and Mercury Sensors : A study explored several thiourea derivatives for their anti-cholinesterase activity against acetylcholinesterase and butyrylcholinesterase. These compounds were also investigated for their potential as sensing probes for mercury, demonstrating enzyme inhibition and moderate sensitivity in fluorescence studies (Rahman et al., 2021).
Anticancer Activity
- Anticancer Activity and Molecular Docking of Thiourea Derivatives : Quantum chemical computations and in silico biological evaluations were conducted on thiourea derivatives, revealing their potential anticancer activity through molecular docking and dynamics simulation studies. These derivatives were assessed for their inhibitory nature against BRAF (V600E) protein kinase, highlighting their promise as anticancer agents (Kirishnamaline et al., 2021).
Corrosion Inhibition
- Corrosion Inhibition by Thiourea Derivatives : Investigation into thiourea derivatives revealed their effectiveness as corrosion inhibitors for mild steel in acidic solutions. The study emphasizes the significance of these compounds in protecting metals from corrosion, offering insights into their adsorption mechanisms and potential applications in material science (Yan et al., 2018).
Drug Synthesis and Reaction Catalysis
- Bifunctional Thiourea Catalysts : Research into bifunctional thiourea catalysts showcased their efficiency in facilitating Michael reactions of 1,3-dicarbonyl compounds to nitroolefins. These catalysts highlight the versatility of thiourea derivatives in organic synthesis, providing a pathway to synthesize complex molecules with high enantio- and diastereoselectivity (Okino et al., 2005).
Propiedades
IUPAC Name |
1,1-dibutyl-3-(3,5-dimethylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2S/c1-5-7-9-19(10-8-6-2)17(20)18-16-12-14(3)11-15(4)13-16/h11-13H,5-10H2,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLJHWKRRHGCFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=S)NC1=CC(=CC(=C1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dibutyl-3-(3,5-dimethylphenyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4624389.png)
![N-isopropyl-1'-[(2E)-3-(2-thienyl)-2-propenoyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4624390.png)
![methyl 1-[(4-bromo-3-methylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B4624398.png)
![2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4624407.png)
![methyl [3-(4-methoxyphenyl)-2,5-dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B4624432.png)

![methyl 2-{[3-(4-bromophenyl)-2-cyanoacryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4624441.png)
![N-(tert-butyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4624444.png)
![2-(4-chlorophenyl)-4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-8-methylquinoline](/img/structure/B4624449.png)



![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(2-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4624484.png)
![4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]isoxazole](/img/structure/B4624492.png)